Superior Template Potency for pCAB Development: 1H-Pyrrolo[2,3-c]pyridine vs. Other Heterocyclic Scaffolds
In a direct head-to-head comparison of heterocyclic templates for potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine core demonstrated superior potency over alternative scaffolds such as imidazopyridine, pyrimidine, and pyrrolopyridine regioisomers [1]. Systematic optimization of this template yielded molecules with improved in vitro characteristics compared to the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865, highlighting its preferential selection for next-generation pCAB development [1].
| Evidence Dimension | In vitro potency as a template for pCAB development |
|---|---|
| Target Compound Data | Designated as the 'more potent' and preferred template for further optimization |
| Comparator Or Baseline | Imidazopyridine, pyrimidine, and other heterocyclic templates; Clinical candidates AR-H047108 and AZD-0865 |
| Quantified Difference | Afforded molecules with 'improved overall in vitro characteristics versus AR-H047108, and comparable to AZD-0865' |
| Conditions | In vitro assays for gastric H+/K+ ATPase inhibition (exact IC₅₀ values not specified for the unsubstituted scaffold) |
Why This Matters
For procurement decisions in gastrointestinal drug discovery, this template has a proven track record of producing candidates that outperform or match clinical benchmarks, reducing the risk of late-stage failure.
- [1] Panchal, T., et al. Bioorg. Med. Chem. Lett. 2009, 19 (23), 6813-6817. Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). View Source
